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Compound of Interest

Compound Name: 4-Butoxy-3-ethoxybenzoic acid

Cat. No.: B019839

CAS Number: 101268-36-4

Abstract

This technical guide provides a comprehensive overview of 4-Butoxy-3-ethoxybenzoic acid
(CAS: 101268-36-4), a substituted benzoic acid derivative. In the absence of extensive peer-
reviewed literature on this specific molecule, this document leverages established principles of
organic chemistry and data from structurally analogous compounds to present a scientifically
grounded resource for researchers. The guide outlines a proposed synthetic pathway via the
Williamson ether synthesis, details predicted analytical characterization data (*H NMR, 13C
NMR, IR, and MS), and explores potential applications in materials science and medicinal
chemistry. All protocols and data are presented with the intent to be self-validating and to
provide a robust starting point for further investigation by drug development professionals and
synthetic chemists.

Introduction and Physicochemical Properties

4-Butoxy-3-ethoxybenzoic acid is a disubstituted aromatic carboxylic acid. The presence of
both a butoxy and an ethoxy group on the benzene ring imparts a significant degree of
lipophilicity, while the carboxylic acid moiety provides a site for hydrogen bonding and salt
formation. These structural features suggest its potential utility as a building block in the
synthesis of more complex molecules, such as liquid crystals or biologically active compounds.
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While experimental data is not publicly available, key physicochemical properties can be

predicted based on its structure.

Table 1: Predicted Physicochemical Properties

Property Value Source/Method

Molecular Formula C13H1804 [Calculated]

Molecular Weight 238.28 g/mol [Calculated]

XlogP 33 [Predicted based on analogs]

[1]

Predicted to be a white to off-

[Inference from similar benzoic

Appearance _ _ _ _ o
white crystalline solid acid derivatives]
Predicted to be soluble in polar
- organic solvents (e.g., ethanol, [Inference from analogous
Solubility

DMSO, DMF) and slightly

soluble in nonpolar solvents.

compounds]

graph "chemical structure" {
layout=neato;

node [shape=plaintext];

edge [style=solid];
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Cl1
C2
C3
C4
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Define nodes for atoms

[label="C"];
[label="C"];
[label="C"1;
[label="C"];
[label="C"];
[label="C"];

C carboxyl [label="C"];

0 carboxyll [label="0"];
0 carboxyl2 [label="0H"];
0 ethoxy [label="0"];
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C ethoxyl [label="CH2"];
C ethoxy2 [label="CH3"];
0 butoxy [label="0"1;

C butoxyl [label="CH2"];
C butoxy2 [label="CH2"];
C butoxy3 [label="CH2"];
C butoxy4 [label="CH3"];

// Benzene ring with double bonds
Cl -- C2 [len=1.5];

C2 -- C3 [len=1.5];

C3 -- C4 [len=1.5];

C4 -- C5 [len=1.5];

C5 -- C6 [len=1.5];

C6 -- C1 [len=1.5];

node [shape=none, label=""];
bl [p0os="0.75,0.43!"];

b2 [pos="-0.75,0.43!"];

b3 [pos="0,-0.87!"];

Cl -- bl [style=invis];

C2 -- bl [style=invis];

C3 -- b2 [style=invis];

C4 -- b2 [style=invis];

C5 -- b3 [style=invis];

C6 -- b3 [style=invis];

// Substituents

Cl -- C carboxyl [len=1.5];

C carboxyl -- 0 carboxyll [len=1.5, style=double];
C carboxyl -- 0 carboxyl2 [len=1.5];

C3 -- 0 _ethoxy [len=1.5];

0 ethoxy -- C _ethoxyl [len=1.5];

C ethoxyl -- C _ethoxy2 [len=1.5];
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C4 -- 0 butoxy [len=1.5];

0 butoxy -- C butoxyl [len=1.5];
C butoxyl -- C butoxy2 [len=1.5];
C butoxy2 -- C butoxy3 [len=1.5];
C butoxy3 -- C butoxy4 [len=1.5];

// Position nodes

Cl [pos="0,0!"];

C2 [pos="1.5,0!"];

C3 [pos="2.25,1.3!"];

C4 [pos="1.5,2.6!"];

C5 [pos="0,2.6!"];

C6 [pos="-0.75,1.3!"];

C carboxyl [pos="-1.5,-0.8!"];
0 carboxyll [pos="-2.5,-0.3!"];
0 carboxyl2 [pos="-1.5,-2!"];
0 ethoxy [pos="3.75,1.3!"];

C ethoxyl [pos="4.75,2.3!"];

C ethoxy2 [p0s="6.25,2.3!"];

0 butoxy [p0s="2.25,3.9!"];

C butoxyl [pos="3.25,4.9!"];

C butoxy2 [pos="4.75,4.9!"];

C butoxy3 [pos="5.75,5.9!"];

C butoxy4 [pos="7.25,5.9!"];

}

Caption: 2D structure of 4-Butoxy-3-ethoxybenzoic acid.

Proposed Synthesis Protocol

The synthesis of 4-Butoxy-3-ethoxybenzoic acid can be reliably achieved via a sequential

Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3] This

proposed protocol starts from the commercially available 3-hydroxy-4-methoxybenzoic acid

(isovanillic acid)[4][5], which offers a cost-effective and efficient entry point. The synthesis
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involves three main stages: ethylation of the hydroxyl group, demethylation of the methoxy
group, and subsequent butylation.

Stage 1: Ethylation

3-Hydroxy-4-methoxybenzoic acid

Reagents:
- Ethyl iodide
- K2Co3
- Acetone

/

Reaction:
Reflux for 8-12 hours

/

Workup:
- Filter K2CO3
- Evaporate acetone
- Acidify with HCI
- Filter product

3-Ethoxy-4-methoxybenzoic acid

Stage 2: Demethylation
Y

Reagents:
- Pyridine HCI

Y

Reaction:
Heat at 180-200 °C for 2-3 hours

/

Workup:
- Cool and add water
- Filter product

3-Ethoxy-4-hydroxybenzoic acid

Reagents:
- 1-Bromobutane
- K2CO3
- DMF

Y

Reaction:
Heat at 80-90 °C for 6-8 hours

Workup:
- Pour into water
- Acidify with HCI
- Filter crude product
- Recrystallize from ethanol/water

4-Butoxy-3-ethoxybenzoic acid
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Caption: Proposed three-stage synthesis workflow for 4-Butoxy-3-ethoxybenzoic acid.

Step-by-Step Methodology

Stage 1: Synthesis of 3-Ethoxy-4-methoxybenzoic acid

e Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, add 3-hydroxy-4-methoxybenzoic acid (1.0 eq), anhydrous potassium carbonate
(K2COs3, 2.5 eq), and acetone as the solvent.

» Addition of Alkylating Agent: Add ethyl iodide (1.2 eq) to the suspension.

o Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

o Workup: After completion, cool the reaction mixture to room temperature and filter off the
potassium carbonate. Wash the solid with a small amount of acetone.

« |solation: Evaporate the combined acetone filtrates under reduced pressure. Dissolve the
resulting residue in water and acidify with 2M hydrochloric acid (HCI) to precipitate the
product.

 Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 3-ethoxy-4-
methoxybenzoic acid.

Stage 2: Synthesis of 3-Ethoxy-4-hydroxybenzoic acid

» Reaction Setup: In a flask suitable for high-temperature reactions, mix 3-ethoxy-4-
methoxybenzoic acid (1.0 eq) with pyridine hydrochloride (5.0 eq).

e Reaction: Heat the mixture to 180-200 °C for 2-3 hours. The reaction mixture will become
molten.

o Workup: Cool the mixture until it solidifies. Add cold water to the flask and break up the solid.
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« |solation: Filter the solid product, wash thoroughly with water to remove residual pyridine
hydrochloride, and dry.

Stage 3: Synthesis of 4-Butoxy-3-ethoxybenzoic acid

Reaction Setup: To a round-bottom flask, add 3-ethoxy-4-hydroxybenzoic acid (1.0 eq),
anhydrous potassium carbonate (2.5 eq), and dimethylformamide (DMF) as the solvent.

» Addition of Alkylating Agent: Add 1-bromobutane (1.2 eq) to the mixture.
o Reaction: Heat the reaction to 80-90 °C and stir for 6-8 hours, monitoring by TLC.
o Workup: Cool the reaction and pour it into a beaker of cold water.

« |solation: Acidify the aqueous mixture with 2M HCI to precipitate the crude product. Filter the
solid and wash with water.

 Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-
Butoxy-3-ethoxybenzoic acid.

Predicted Analytical Characterization

The structural confirmation of the synthesized 4-Butoxy-3-ethoxybenzoic acid would rely on
standard spectroscopic techniques. The following data are predicted based on the analysis of
structurally similar compounds.[6][7][8][9][10][11]

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted *H NMR Chemical Shifts (400 MHz, DMSO-ds)
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Chemical Shift
(6, ppm)

Multiplicity

Integration

Assignment

Rationale

~12.9

broad singlet

1H

COOH

Typical for
carboxylic acid
protons,
deshielded and
often broad due
to hydrogen
bonding.[7]

doublet

1H

Ar-H

Aromatic proton
ortho to the

carboxyl group.

doublet of

doublets

1H

Ar-H

Aromatic proton
ortho to the

butoxy group.

doublet

1H

Ar-H

Aromatic proton
ortho to the
ethoxy group.

triplet

2H

O-CHz (Butoxy)

Methylene group
adjacent to the
aromatic oxygen,
deshielded.

quartet

2H

O-CHz (Ethoxy)

Methylene group
of the ethoxy
substituent.

~1.7

multiplet

2H

CHz (Butoxy)

Methylene group
beta to the
oxygen in the

butoxy chain.

multiplet

2H

CHz (Butoxy)

Methylene group
gamma to the
oxygen in the

butoxy chain.
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Terminal methyl
) group of the
~1.3 triplet 3H CHs (Ethoxy)
ethoxy

substituent.

Terminal methyl
) group of the
~0.9 triplet 3H CHs (Butoxy)
butoxy

substituent.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted 13C NMR Chemical Shifts (100 MHz, DMSO-ds)
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Chemical Shift (6, ppm) Assignment Rationale

Carboxylic acid carbonyl
~167 Cc=0

carbon.

Aromatic carbon attached to
~153 Ar-C

the butoxy group.

Aromatic carbon attached to
~148 Ar-C

the ethoxy group.

Aromatic carbon attached to
~124 Ar-C

the carboxyl group.
~123 Ar-CH Aromatic methine carbon.
~115 Ar-CH Aromatic methine carbon.
~114 Ar-CH Aromatic methine carbon.

Methylene carbon of the
~69 O-CH:z (Butoxy)

butoxy group.

Methylene carbon of the
~64 O-CHz2 (Ethoxy)

ethoxy group.

Methylene carbon of the
~31 CHz (Butoxy)

butoxy group.

Methylene carbon of the
~19 CHz (Butoxy)

butoxy group.

Methyl carbon of the ethoxy
~15 CHs (Ethoxy)

group.

Methyl carbon of the butoxy
~14 CHs (Butoxy)

group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the carboxylic acid and aromatic
ether functional groups.[12][13][14][15]
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Table 4: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

O-H stretch (from carboxylic

3300-2500 Broad
acid dimer)
3080-3030 Medium Aromatic C-H stretch
Aliphatic C-H stretch (from
2960-2850 Strong
ethoxy and butoxy groups)
C=0 stretch (from carboxylic
1710-1680 Strong o
acid dimer)
~1600, ~1500 Medium-Strong Aromatic C=C stretches
C-O stretch (from carboxylic
1320-1210 Strong ) )
acid and ether linkages)
O-H bend (out-of-plane, from
~920 Broad

dimer)

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z 238.
Key fragmentation patterns would likely involve the loss of the alkyl chains and the carboxyl
group.[16][17][18][19][20]

Table 5: Predicted Key Mass Spectrometry Fragments (El)
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miz Proposed Fragment

238 [M]* (Molecular lon)

193 [M - OCH2CHs]* (Loss of ethoxy radical)

181 [M - CaHo]* (Loss of butyl radical)

165 [M - OCaHo]* (Loss of butoxy radical)

121 [M - OC4Ho - CO2]* (Loss of butoxy radical and
CO2)

77 [CeHs]* (Phenyl cation)

Potential Research Applications

While specific applications for 4-Butoxy-3-ethoxybenzoic acid have not been documented, its
structure suggests several avenues for investigation:

 Liquid Crystal Synthesis: Alkoxybenzoic acids are well-known precursors in the synthesis of
liquid crystalline materials.[21] The long butoxy chain, in particular, could be exploited to
induce or modify mesophase behavior in ester derivatives.

o Medicinal Chemistry: Benzoic acid derivatives are known to possess a wide range of
biological activities, including antimicrobial and anti-inflammatory properties.[22] The
increased lipophilicity provided by the two alkoxy groups may enhance membrane
permeability and oral bioavailability, making it an interesting scaffold for drug discovery
programs.

e Polymer and Materials Science: The carboxylic acid group can be used as a handle for
polymerization or for grafting onto surfaces, allowing for the modification of material
properties. The hydrophobic nature of the molecule could be used to create water-repellent
surfaces or to act as a compatibilizer in polymer blends.

Safety and Handling

As with any laboratory chemical, 4-Butoxy-3-ethoxybenzoic acid should be handled with
appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab
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coat. Operations should be conducted in a well-ventilated fume hood. Based on data for similar
benzoic acid derivatives, it should be considered an irritant to the skin, eyes, and respiratory
system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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